molecular formula C12H11Cl2NO3 B3167326 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 919016-51-6

1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3167326
CAS No.: 919016-51-6
M. Wt: 288.12 g/mol
InChI Key: QIQQYWCDOVFAOA-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 5-oxo group, a carboxylic acid moiety at position 3, and a (3,4-dichlorophenyl)methyl substituent at position 1. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are investigated for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The (3,4-dichlorophenyl)methyl group introduces lipophilicity and electronic effects that may enhance interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQYWCDOVFAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial activity by increasing compound stability and target binding .
  • Hydroxyl Groups : Improve antioxidant activity via radical scavenging but may reduce metabolic stability .
  • Methylene Bridge (vs.

Biological Activity

1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known as 2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

  • Chemical Formula : C12H11Cl2NO3
  • Molecular Weight : 288.13 g/mol
  • IUPAC Name : 2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
  • PubChem CID : 64067622

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial activity against various Gram-positive pathogens and drug-resistant fungi.

Research Findings

A study investigated the antimicrobial efficacy of several derivatives against multidrug-resistant strains including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. The results indicated:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1bS. aureus (MRSA)64 µg/mL
1bA. baumannii (NDM-1)128 µg/mL
24bC. auris16 µg/mL

These compounds showed a structure-dependent antimicrobial activity, with specific derivatives outperforming traditional antibiotics like clindamycin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on human lung cancer cell lines (A549) revealed that certain derivatives exhibited significant cytotoxic effects.

Case Study

One derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity among tested compounds. The study highlighted:

CompoundCell LineIC50 (µM)
Derivative AA54912.5
Derivative BA54915.0

These findings suggest that modifications to the pyrrolidine structure can enhance anticancer efficacy, making these compounds viable candidates for further development .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using the DPPH radical scavenging assay and reducing power assay.

Results Summary

The following table summarizes the antioxidant activity of selected derivatives:

CompoundDPPH Scavenging Activity (%)Reducing Power (OD at 700 nm)
Compound 1088.6%1.149
Compound 1987.7%1.073
Ascorbic Acid (Control)-1.000

These results indicate that certain derivatives possess antioxidant activities comparable to or exceeding that of ascorbic acid .

Q & A

Q. What are the standard synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid?

A common approach involves condensation reactions between substituted anilines and cyclic anhydrides. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid can be synthesized via esterification using catalytic sulfuric acid, followed by functionalization of the dichlorophenyl group (e.g., alkylation or amidation) . Another method employs palladium- or copper-catalyzed cross-coupling reactions to introduce aromatic substituents, as seen in structurally related oxazolo-pyridine derivatives . Reaction optimization should focus on solvent selection (e.g., DMF or toluene), temperature control, and purification via recrystallization (ethanol is often effective) .

Q. How is the compound characterized to confirm structural integrity and purity?

Key techniques include:

  • NMR spectroscopy : Assign peaks to confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the pyrrolidinone ring (δ 2.5–3.5 ppm for methylene/methine protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
  • HPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from differences in reaction conditions. For instance, reports a synthesis using itaconic acid and 2,4-difluoroaniline in boiling water, while emphasizes palladium-catalyzed cross-coupling. To address yield variations:

  • Systematic parameter screening : Vary catalysts (e.g., Pd vs. Cu), solvent polarity, and reaction time.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization or hydrolysis intermediates) .
  • Scale considerations : Small-scale reactions may underestimate yields due to handling losses; validate with gram-scale syntheses .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Structure-based virtual screening (SBVS) has been applied to similar pyrrolidinone derivatives. For example, describes using molecular docking to evaluate interactions with the Keap1-Nrf2 protein complex, a target for oxidative stress diseases. Key steps include:

  • Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel.
  • Protein-ligand docking : Use AutoDock Vina to predict binding affinities to target pockets.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) via ester hydrolysis or amide formation, as shown in for methyl ester analogs.
  • Salt formation : Test sodium or ammonium salts to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve plasma stability, as demonstrated for related pyrrolidinone derivatives .

Q. What strategies address conflicting biological activity data in different assay systems?

For example, if the compound shows potent Nrf2 activation in PC-12 cells ( ) but low activity in primary hepatocytes:

  • Assay standardization : Normalize results to cell viability (MTT assay) and protein content (Bradford assay).
  • Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain tissue-specific discrepancies .
  • Epigenetic factors : Evaluate methylation or acetylation states of target genes via qPCR or ChIP-seq .

Methodological Insights from Key Studies

Study FocusKey MethodologyReference
Synthesis OptimizationCatalytic esterification with H₂SO₄, followed by recrystallization in ethanol
Biological EvaluationNrf2 activation assays in PC-12 cells + dose/time-dependent response profiling
Computational ScreeningDocking with Keap1 (PDB: 2FLU) and MD simulations for binding stability
Purity AnalysisHPLC with C18 column (λ = 254 nm), acetonitrile/water gradient

Data Contradiction Analysis Framework

Identify variables : Catalyst type, solvent, assay conditions.

Replicate studies : Compare results under identical protocols.

Advanced analytics : Use multivariate analysis (e.g., PCA) to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

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